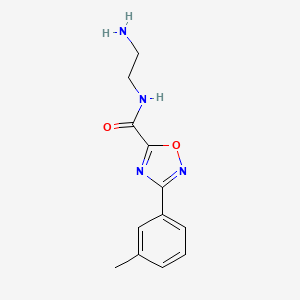
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide, also known as AT-101, is a small molecule inhibitor that has been shown to have anticancer properties. AT-101 is a member of the oxadiazole family of compounds, which have been extensively studied due to their potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of Bcl-2, a protein that plays a role in regulating apoptosis. By inhibiting Bcl-2, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide may promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit cell proliferation, promote cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide is that it has been extensively studied in preclinical models, and has shown promising results in vitro and in vivo. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of future directions for research on N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is in combination therapy, where N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide could be used in combination with other chemotherapeutic agents to enhance their efficacy. Another area of interest is in exploring the potential of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide as a radiosensitizer, where it could be used to enhance the effectiveness of radiation therapy. Finally, further studies are needed to determine the safety and efficacy of N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide in clinical trials.
Méthodes De Synthèse
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form the intermediate 3-(m-tolyl)-5-ethyl-4,5-dihydro-1,2,4-oxadiazole. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential as a cancer therapeutic. In vitro and in vivo studies have shown that N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2-Aminoethyl)-3-(m-tolyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-3-2-4-9(7-8)10-15-12(18-16-10)11(17)14-6-5-13/h2-4,7H,5-6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMJOFUZHBUYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

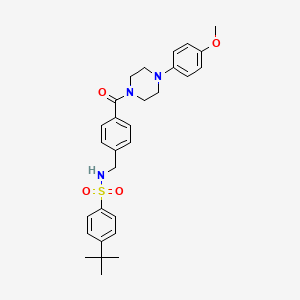
![7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2949971.png)

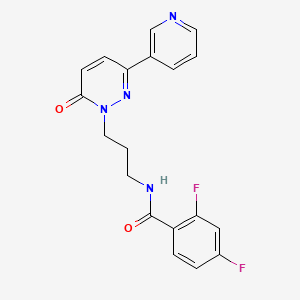


![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)

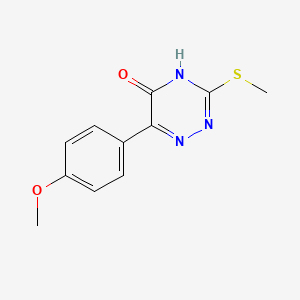
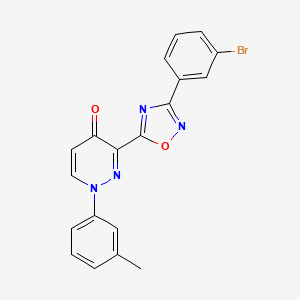

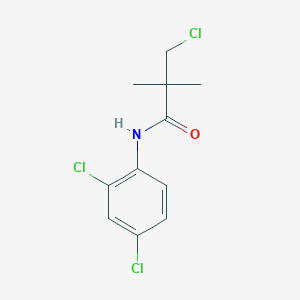
![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)